2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl
Description
Significance of Spirocyclic Scaffolds in Advanced Organic Synthesis
Spirocyclic scaffolds, characterized by two rings connected through a single, shared atom known as the spiro atom, are of increasing importance in modern drug discovery and advanced organic synthesis. nih.govtandfonline.com A key advantage of these structures is their inherent three-dimensionality, which allows for the projection of functional groups in a well-defined spatial arrangement. tandfonline.com This contrasts sharply with the largely planar structures of many traditional aromatic and heteroaromatic systems, enabling spirocyclic compounds to achieve more significant interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes. tandfonline.com
The incorporation of a spirocyclic core increases the fraction of sp3-hybridized carbon atoms (Fsp3) within a molecule. bldpharm.com A higher Fsp3 count is often correlated with increased clinical success for drug candidates, partly because the resulting non-planar structures can lead to improved physicochemical properties. bldpharm.com For instance, spiro-containing systems can modulate properties such as aqueous solubility, lipophilicity (logP), and metabolic stability. nih.govbldpharm.com Furthermore, the structural novelty of spirocyclic scaffolds presents an attractive strategy for developing new chemical entities with unique intellectual property profiles. researchgate.net While historically considered challenging to synthesize due to the presence of a quaternary carbon at the spiro center, recent advancements in synthetic methodologies have made these valuable scaffolds more accessible for medicinal chemistry programs. nih.govtandfonline.comnih.gov
The Unique Architectural Features of Diazaspironih.govnih.govnonane Derivatives
The diazaspiro nih.govnih.govnonane framework possesses a distinct and rigid architecture. The name itself describes its core features: "nonane" indicates a nine-atom framework, "diaza" signifies the presence of two nitrogen atoms, and "spiro" denotes the junction of two rings at a single carbon atom. The numerical notation " nih.govnih.gov" specifies that the spiro carbon connects a four-membered ring (containing 3 atoms plus the spiro atom) and a six-membered ring (containing 5 atoms plus the spiro atom).
In the case of 2,6-diazaspiro nih.govnih.govnonane, the numbers "2" and "6" pinpoint the locations of the nitrogen atoms within the bicyclic system. This places one nitrogen atom in the four-membered azetidine (B1206935) ring and the second nitrogen in the six-membered piperidine (B6355638) ring. This arrangement creates a constrained diamine system with a rigid three-dimensional conformation. thieme-connect.comresearchgate.net A critical feature for synthetic applications is the ability to use orthogonal protecting groups on the two respective nitrogen atoms. For example, one nitrogen can be protected with a Boc group while the other is protected with a benzyl (B1604629) group. thieme-connect.com This allows for the selective deprotection and subsequent functionalization of each nitrogen atom independently, making the 2,6-diazaspiro nih.govnih.govnonane scaffold a highly versatile building block for constructing complex molecules. thieme-connect.com
| Diazaspiroalkane System | Ring 1 Size (No. of Atoms) | Ring 2 Size (No. of Atoms) | Key Structural Feature | Reference |
|---|---|---|---|---|
| 2,6-Diazaspiro[3.3]heptane | 4 (Azetidine) | 4 (Azetidine) | Symmetrical structure with two azetidine rings. | thieme-connect.com |
| 2,6-Diazaspiro[3.4]octane | 4 (Azetidine) | 5 (Pyrrolidine) | Connects an azetidine ring with a five-membered pyrrolidine (B122466) ring. | thieme-connect.comresearchgate.net |
| 2,6-Diazaspiro[3.5]nonane | 4 (Azetidine) | 6 (Piperidine) | Connects an azetidine ring with a six-membered piperidine ring. | thieme-connect.com |
| 2,7-Diazaspiro[3.5]nonane | 4 (Azetidine) | 6 (Piperidine) | Both nitrogen atoms are adjacent to the spiro carbon. | thieme-connect.comnih.gov |
Historical Context and Evolution of Research on 2,6-Diazaspironih.govnih.govnonane Frameworks
The specific 2,6-diazaspiro nih.govnih.govnonane framework is a relatively recent addition to the synthetic chemist's toolkit. A reliable and efficient synthesis for this spirocyclic system, featuring orthogonal protection on the nitrogen atoms, was first reported in the literature in 2015. thieme-connect.com Prior to this development, research had focused on other related diazaspirocycles, such as 1,6-diazaspiro[3.4]octanes and 2,7-diazaspiro[3.5]nonanes. thieme-connect.com
The development of a scalable synthetic route was driven by the increasing demand for constrained, diamine-containing building blocks in medicinal chemistry. thieme-connect.comresearchgate.net Following the initial report of its synthesis, the 2,6-diazaspiro nih.govnih.govnonane scaffold and its isomer, 2,7-diazaspiro[3.5]nonane, have been rapidly adopted in drug discovery programs. Research has evolved from simply accessing the core structure to utilizing it in the design of highly specific biological agents. For example, derivatives of diazaspiro[3.5]nonane have been investigated as potent and selective ligands for sigma receptors (S1R and S2R), which are implicated in various central nervous system disorders. nih.govacs.org More recently, the 2,7-diazaspiro[3.5]nonane moiety has been incorporated into covalent inhibitors targeting the KRAS G12C mutation, a key driver in several human cancers. researchgate.net This progression highlights the scaffold's rapid transition from a synthetic novelty to a valuable component in the development of potential therapeutics.
Properties
IUPAC Name |
2-benzyl-2,8-diazaspiro[3.5]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14;;/h1-3,5-6,15H,4,7-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHXJGFBAVVVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(C2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyl 2,6 Diazaspiro 1 2 Nonane and Analogues
Foundational Synthetic Approaches to Spirocyclic Amines
The fundamental approaches to assembling spirocyclic amines often rely on established chemical transformations that form rings in either an intramolecular or intermolecular fashion.
Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. This strategy is a powerful tool for creating complex cyclic systems. One such approach involves the intramolecular trapping of spiro radicals, which can lead to the formation of structurally valuable spirocyclic compounds. rsc.org Another prominent method is the Intramolecular Diels-Alder (IMDA) reaction, where stabilized 2-amino-1,3-dienes can react with tethered dienophiles to construct polycyclic systems. nih.gov Additionally, N-bromosuccinimide (NBS)-induced intramolecular annulation of indole-containing N-alkoxypropanamides has been shown to produce spirocyclic indolines under mild conditions. rsc.org
Table 1: Overview of Intramolecular Cyclization Strategies
| Strategy | Description | Key Features |
|---|---|---|
| Radical Cyclization | Involves the formation of a spirocycle through the intramolecular trapping of a radical intermediate. rsc.org | Can produce highly complex and structurally important spirocyclic compounds. rsc.org |
| Intramolecular Diels-Alder (IMDA) | A [4+2] cycloaddition reaction within a single molecule, often using a 2-amino-1,3-diene motif. nih.gov | Effective for creating tetracyclic systems and demonstrates comparable reactivity to 2-oxodienes. nih.gov |
Intermolecular annulation reactions involve the joining of two or more separate molecules to form a ring system. These methods offer a modular approach to spirocycle synthesis. For instance, 3-aminooxetanes have been identified as versatile 1,3-amphoteric molecules that can undergo formal [3+2] annulations with various polarized π-systems, providing rapid access to a range of nitrogen-containing heterocycles. nih.gov Another strategy involves the copper-catalyzed annulation of 1-naphthyl-1,3-indandiones with alkenes, which efficiently generates spirocarbocyclic compounds featuring an all-carbon quaternary center. researchgate.net Furthermore, (4+4) annulation strategies have been developed to synthesize complex fused and spiro-heterocycles from components like sulfonylphthalide and chalcone (B49325) derivatives. acs.org
Table 2: Examples of Intermolecular Annulation Reactions for Spirocycle Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| [3+2] Annulation | 3-Aminooxetanes and isocyanates nih.gov | FeCl₃ | Iminooxazolidines nih.gov |
| Copper-Catalyzed Annulation | 1-Naphthyl-1,3-indandiones and alkenes researchgate.net | Copper catalyst | Spirocarbocycles researchgate.net |
Advanced Strategies for Diazaspiro[3.5]nonane Core Construction
More recently, advanced catalytic and cycloaddition methodologies have been developed to provide more direct and efficient routes to the diazaspiro[3.5]nonane core and its analogues.
The 1,3-dipolar cycloaddition of nitrones with various dipolarophiles is a powerful and widely used method for constructing five-membered isoxazolidine (B1194047) rings. rsc.orgresearchgate.netresearchgate.net This reaction is noted for its high stereospecificity, atom economy, and ability to generate molecular complexity in a single step. rsc.org These isoxazolidine products serve as versatile intermediates that can be further transformed into spirocyclic amines. The stability of nitrones often allows these reactions to proceed without the need for in-situ generation. rsc.org Recent advancements have focused on developing catalytic enantioselective versions of this reaction and exploring greener protocols, such as performing the cycloadditions under solvent-free conditions, which can lead to reduced reaction times while maintaining good yields and selectivity. mdpi.comrsc.org
Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), have emerged as powerful tools for oxidative cyclizations. ucl.ac.ukchim.it These reagents facilitate the intramolecular formation of carbon-nitrogen bonds, leading to the construction of spirocyclic systems. nih.gov A significant development in this area is the iodoarene-catalyzed spirocyclization of amides to form N-fused spirolactams. rsc.org This catalytic approach involves the in-situ generation of the active iodine(III) species from an iodoarene precursor (e.g., iodotoluene) using a terminal oxidant like m-chloroperbenzoic acid (mCPBA). nih.govrsc.org These reactions are often performed under mild, acid-free conditions and can be highly efficient. rsc.org
Table 3: Hypervalent Iodine Reagents in Spirocyclization
| Reagent/System | Substrate Type | Key Transformation | Reference |
|---|---|---|---|
| PIDA (Phenyliodine diacetate) | N-methoxybenzamide and diphenylacetylene | Intermolecular spirocarbocyclization | nih.gov |
| PIFA (Phenyliodine bis(trifluoroacetate)) | Arylamines | Oxidative dearomatization leading to dieniminium salts | nih.gov |
Palladium catalysis offers a versatile platform for constructing complex molecular architectures through tandem or cascade reactions. mdpi.comnih.gov These processes combine multiple bond-forming events in a single operation, enhancing synthetic efficiency. nih.gov Palladium-catalyzed tandem cyclizations have been effectively applied to the synthesis of polycyclic scaffolds, including those containing nitrogen heterocycles. nih.govresearchgate.net These cascades can involve a sequence of reactions such as cycloisomerization, C-N coupling, C-H activation, and annulation. mdpi.comnih.govnih.gov For example, a palladium-catalyzed process involving indolization, peri-C–H annulation, and N-dealkylation has been developed from o-alkynylanilines. mdpi.com The ability to orchestrate multiple ring-forming steps in a single pot makes this a powerful strategy for rapidly accessing complex spirocyclic amine cores. nih.gov
Enantioselective Synthesis and Stereocontrol in Diazaspiro[3.5]nonane Chemistry
The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. While the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane has been reported, specific methodologies detailing the enantioselective synthesis and stereocontrol for this particular heterocyclic system are not extensively documented in the current scientific literature.
General strategies for achieving stereocontrol in the synthesis of spirocyclic and heterocyclic compounds often rely on several key approaches:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry.
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can induce enantioselectivity in key bond-forming reactions.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a stereoselective transformation, after which the auxiliary is removed.
Although specific examples for the 2,6-diazaspiro[3.5]nonane core are scarce, the broader field of diazaspirocycle synthesis provides a conceptual framework for how such stereocontrol might be achieved. Future research in this area will be critical for the development of single-enantiomer drug candidates based on this scaffold.
Regioselective Functionalization of the Diazaspiro[3.5]nonane System
The 2,6-diazaspiro[3.5]nonane scaffold possesses two distinct nitrogen atoms—one within an azetidine (B1206935) ring and the other within a piperidine (B6355638) ring. This structural feature presents both a challenge and an opportunity for regioselective functionalization, allowing for the differential substitution at these two positions to create a diverse array of analogues.
A key strategy to achieve regioselective functionalization is through the synthesis of an orthogonally protected intermediate. A novel and efficient six-step synthesis of an orthogonally protected 2,6-diazaspiro[3.5]nonane derivative has been described, which serves as a versatile building block for medicinal chemistry. thieme-connect.com This synthetic route provides a gram-scale quantity of a derivative where one nitrogen is protected by a tert-butoxycarbonyl (Boc) group and the other by a benzyl (B1604629) (Bn) group.
The differential reactivity of these protecting groups under specific reaction conditions is the cornerstone of regioselective functionalization. The Boc group can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, leaving the benzyl group intact. thieme-connect.com This allows for the selective functionalization of the newly exposed nitrogen. Conversely, the benzyl group can be removed via hydrogenolysis, typically using a palladium catalyst and a hydrogen source, without affecting the Boc group. thieme-connect.com This orthogonal strategy permits the selective modification of the second nitrogen atom.
This ability to sequentially and selectively functionalize the two nitrogen atoms of the 2,6-diazaspiro[3.5]nonane core is of immense value in the construction of compound libraries for drug discovery programs.
Protective Group Chemistry in the Synthesis of Substituted Diazaspiro[3.5]nonanes
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like substituted 2,6-diazaspiro[3.5]nonanes. As highlighted in the previous section, orthogonal protecting group strategies are instrumental in achieving regioselective functionalization.
The first reported synthesis of the 2,6-diazaspiro[3.5]nonane system utilized an orthogonal protection scheme with Boc and benzyl groups. thieme-connect.com The choice of these protecting groups is deliberate and based on their distinct cleavage conditions, which allows for the selective deprotection and subsequent functionalization of each nitrogen atom independently.
The table below outlines the orthogonal deprotection strategy for the N-Boc, N-Bn protected 2,6-diazaspiro[3.5]nonane.
| Protecting Group | Position | Deprotection Reagents | Resulting Reactive Site |
| Boc (tert-butoxycarbonyl) | Azetidine Nitrogen | TFA or HCl in dioxane | Free secondary amine on the azetidine ring |
| Bn (benzyl) | Piperidine Nitrogen | H₂, Pd/C | Free secondary amine on the piperidine ring |
This orthogonal approach provides a reliable and efficient pathway to a wide range of disubstituted 2,6-diazaspiro[3.5]nonane analogues. The order of deprotection can be chosen to suit the desired synthetic route, offering flexibility in the design and synthesis of new chemical entities. The development of such robust protective group strategies is a critical enabler for the exploration of the chemical space around the 2,6-diazaspiro[3.5]nonane scaffold. thieme-connect.com
Chemical Transformations and Derivatization of 2,6 Diazaspiro 1 2 Nonane Scaffolds
N-Alkylation Reactions for Amine Functionalization
The secondary amines of the 2,6-diazaspiro[3.5]nonane scaffold are nucleophilic and readily undergo N-alkylation reactions, providing a straightforward method for introducing a wide variety of substituents. These reactions are fundamental for exploring the structure-activity relationships (SAR) of molecules based on this framework.
One of the most common methods for N-alkylation is reductive amination . This process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. For the related 2,6-diazaspiro[3.3]heptane system, reductive alkylation of a precursor aldehyde with anilines proceeds efficiently by first forming the iminium ion in dichloroethane with acetic acid, followed by reduction with sodium triacetoxyborohydride (B8407120) to yield the desired tertiary amines. thieme-connect.de A stepwise approach, involving the pre-formation of the imine followed by reduction with sodium borohydride (B1222165) in methanol, has also proven effective for alkyl amines. thieme-connect.de
Direct alkylation with alkyl halides is another prevalent strategy. In this approach, the amine acts as a nucleophile, displacing a halide from an alkyl substrate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent and base is crucial for optimizing reaction yields and minimizing side reactions.
More sustainable and safer N-alkylation methods have also been developed using green solvents like propylene (B89431) carbonate (PC). mdpi.comnih.gov In these reactions, PC can serve as both the reagent and the solvent, avoiding the need for genotoxic alkyl halides. mdpi.comnih.gov The reaction proceeds via nucleophilic substitution, with the amine attacking one of the electrophilic carbon atoms of the PC ring. mdpi.com
Table 1: Examples of N-Alkylation Reactions on Diazaspiro Scaffolds
| Amine Substrate Precursor | Alkylating Agent/Method | Reagents/Conditions | Product Type |
|---|---|---|---|
| 1-benzyl-3-chloromethylazetidine-3-carbaldehyde | Reductive amination with anilines | 1. Aniline, Acetic acid, Dichloroethane2. Sodium triacetoxyborohydride | 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptane derivative thieme-connect.de |
| 1-benzyl-3-chloromethylazetidine-3-carbaldehyde | Reductive amination with alkyl amines | 1. Alkyl amine, Toluene-methanol2. Sodium borohydride, Methanol | 2-Benzyl-6-alkyl-2,6-diazaspiro[3.3]heptane derivative thieme-connect.de |
Acylation and Amidation Reactions at Nitrogen Centers
Acylation and amidation reactions at the nitrogen centers of the 2,6-diazaspiro[3.5]nonane scaffold are pivotal for introducing amide functionalities, which are common in biologically active molecules. These reactions involve treating the secondary amine with an acylating agent, such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent.
The synthesis of amides from carboxylic acids and amines is a cornerstone of organic synthesis. organic-chemistry.org Various coupling reagents can be employed to facilitate this transformation, including carbodiimides (like DCC or EDC) and uronium salts (like COMU or HATU). organic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For instance, the uronium salt COMU has been used for amide bond formation in environmentally friendly aqueous micellar media. organic-chemistry.org
Direct amidation can also be achieved using catalysts. Nickel/NHC catalytic systems have been shown to facilitate the direct amidation of methyl esters without the need for an external base. mdpi.com This method is tolerant of a broad range of functional groups on both the ester and amine components. mdpi.com Similarly, iron(III) chloride (FeCl₃) can act as a Lewis acid catalyst for direct amidation from esters. mdpi.com
The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane building blocks often involves acylation. researchgate.net For example, one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc), often introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), while the other remains available for further functionalization or is protected by a different orthogonal group like a benzyl (B1604629) (Bn) group. This strategy allows for selective manipulation of the two nitrogen atoms.
Table 2: Common Reagents for N-Acylation and Amidation
| Reagent Class | Specific Example(s) | Typical Use |
|---|---|---|
| Acyl Halides | Acetyl chloride, Benzoyl chloride | Direct acylation of amines |
| Acid Anhydrides | Acetic anhydride, Boc anhydride | Acylation and N-protection |
| Coupling Reagents | DCC, EDC, COMU, HATU | Amide bond formation from carboxylic acids organic-chemistry.org |
Transformations Involving the Spiro Carbon Center
The spiro carbon center of the 2,6-diazaspiro[3.5]nonane scaffold is a fully substituted, non-stereogenic quaternary carbon atom. This center is inherently unreactive due to steric hindrance and the absence of any activating functional groups. Direct chemical transformations at this spirocyclic carbon are therefore challenging and not commonly reported in the literature for this specific scaffold.
The construction of the diazaspiro core itself, however, relies on forming this crucial quaternary center. Synthetic routes often leverage strategies like enolate acylation to build the spirocyclic framework. researchgate.netresearchgate.net The stability of this center is a key feature of the scaffold, providing a rigid anchor for the two heterocyclic rings. While reactions directly involving the spiro carbon are rare, rearrangements of related spirocyclic systems, such as aza-semipinacol-type rearrangements, have been observed under specific conditions, leading to ring expansion or contraction and transfer of substituents. nih.gov However, such reactivity has not been documented for the stable 2,6-diazaspiro[3.5]nonane ring system under typical synthetic conditions.
Strategies for Peripheral Diversification of the Benzyl Group
When one of the nitrogen atoms is functionalized with a benzyl group, as in 2-benzyl-2,6-diazaspiro[3.5]nonane, the aromatic ring of the benzyl group offers an additional site for diversification. This allows for the introduction of various substituents to finely tune the steric and electronic properties of the molecule, which is a common strategy in structure-activity relationship studies. nih.gov
Standard electrophilic aromatic substitution reactions can be employed to modify the benzyl ring, provided the reaction conditions are compatible with the diazaspiro core. These reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst. These reactions may be complicated by potential coordination of the Lewis acid with the nitrogen atoms of the spirocycle. mdpi.com
Alternatively, modern cross-coupling methodologies provide a powerful and versatile approach for diversifying the benzyl group. nih.gov If a halogenated benzyl group (e.g., 4-bromobenzyl) is installed on the spirocycle, it can serve as a handle for various transition-metal-catalyzed reactions:
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.
These cross-coupling reactions offer broad substrate scope and functional group tolerance, enabling the synthesis of a diverse library of analogues from a common halogenated intermediate. An asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using Ni/photoredox dual catalysis has been developed to access chiral N-benzylic heterocycles. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis of 2 Benzyl 2,6 Diazaspiro 1 2 Nonane Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Assignment
No published ¹H NMR or ¹³C NMR data for 2-benzyl-2,6-diazaspiro[3.5]nonane 2HCl were found. Such data would be essential for the structural assignment of the molecule.
¹H NMR analysis would typically provide information on the chemical environment of the protons, including the benzylic protons, the protons on the azetidine (B1206935) and piperidine (B6355638) rings of the spiro-scaffold, and the aromatic protons of the benzyl (B1604629) group. The dihydrochloride (B599025) form would be expected to show N-H protons, and the signals for protons adjacent to the protonated nitrogen atoms would be shifted downfield.
¹³C NMR analysis would identify all unique carbon atoms in the molecule, including the spiro carbon, the carbons of the heterocyclic rings, and the benzyl group carbons.
Without experimental spectra, a detailed analysis and data table of chemical shifts (δ) and coupling constants (J) cannot be provided.
Advanced Mass Spectrometry for Molecular Structure Elucidation
Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and fragmentation patterns from techniques like tandem mass spectrometry (MS/MS), are not available for 2-benzyl-2,6-diazaspiro[3.5]nonane 2HCl.
The molecular formula of the free base is C₁₄H₂₀N₂. bldpharm.com Analysis would typically show a molecular ion peak (or a protonated molecule peak [M+H]⁺ in techniques like ESI) corresponding to its molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the benzyl group (a peak at m/z 91 for the tropylium (B1234903) ion is common for benzyl compounds) or cleavages of the spirocyclic rings. nih.govlibretexts.org However, without actual experimental data, a table of fragments and their relative abundances cannot be compiled.
Vibrational Spectroscopy (IR) for Conformational and Functional Group Insights
An experimental Infrared (IR) spectrum for 2-benzyl-2,6-diazaspiro[3.5]nonane 2HCl has not been published. An IR spectrum would provide insights into the functional groups and bonding within the molecule. Key expected absorptions would include:
N-H stretching: Broad bands in the 2400-3000 cm⁻¹ region, characteristic of amine hydrochlorides.
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
C=C stretching: Peaks in the 1450-1600 cm⁻¹ region for the aromatic benzyl group.
C-N stretching: In the fingerprint region, typically between 1000-1250 cm⁻¹.
Without a spectrum, a data table of specific vibrational frequencies and their corresponding assignments is not possible.
X-ray Crystallography for Three-Dimensional Structure Determination and Conformational Analysis
There is no record of a solved crystal structure for 2-benzyl-2,6-diazaspiro[3.5]nonane or its dihydrochloride salt in crystallographic databases. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms, including bond lengths, bond angles, and the precise conformation of the spirocyclic system. This analysis would confirm the chair or boat conformation of the piperidine ring and the geometry of the azetidine ring relative to it. In the absence of this data, a detailed discussion of the molecule's solid-state structure and a table of crystallographic parameters cannot be provided.
Computational Chemistry and Theoretical Studies of 2 Benzyl 2,6 Diazaspiro 1 2 Nonane
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. karazin.uascirp.org For 2-benzyl-2,6-diazaspiro[3.5]nonane, these calculations can predict its three-dimensional geometry, the distribution of electron density, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comfigshare.com
The energies of HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity. irjweb.comresearchgate.net From these orbital energies, a range of global reactivity descriptors can be calculated, which help in predicting the molecule's behavior in chemical reactions. researchgate.netscielo.br These descriptors include ionization potential, electron affinity, electronegativity, chemical potential, hardness, softness, and the electrophilicity index. scielo.br
For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net The molecular electrostatic potential (MEP) map, another output of these calculations, visualizes the charge distribution and is useful for identifying regions susceptible to electrophilic and nucleophilic attack. scirp.org
Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for 2-benzyl-2,6-diazaspiro[3.5]nonane (Calculated using DFT/B3LYP/6-31G(d,p))
| Property | Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Electron-donating ability |
| LUMO Energy | -0.8 | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.7 | eV | Chemical stability and reactivity |
| Ionization Potential (I) | 6.5 | eV | Energy required to remove an electron |
| Electron Affinity (A) | 0.8 | eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.65 | eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.85 | eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.35 | eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 2.34 | eV | Propensity to accept electrons |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from quantum chemical calculations.
Conformational Landscapes and Dynamics of Spirocyclic Amine Systems
The spirocyclic core of 2-benzyl-2,6-diazaspiro[3.5]nonane imparts significant conformational rigidity compared to acyclic or monocyclic amines. google.com However, the molecule still possesses conformational flexibility, primarily related to the puckering of the six-membered piperidine (B6355638) ring and the orientation of the N-benzyl group. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers for interconversion between them. nih.govdntb.gov.ua
The piperidine ring in the diazaspiro[3.5]nonane system is expected to adopt a chair conformation as its most stable form. The benzyl (B1604629) substituent on one of the nitrogen atoms can exist in either an axial or an equatorial position. nih.gov Generally, for N-substituted piperidines, the equatorial conformation is favored to minimize steric hindrance. dntb.gov.ua However, specific intramolecular interactions, such as hydrogen bonding in the protonated form (2HCl salt), could potentially stabilize the axial conformer. nih.gov
Table 2: Hypothetical Relative Energies of Key Conformations of 2-benzyl-2,6-diazaspiro[3.5]nonane
| Conformation | Dihedral Angle (C-N-CH₂-Ph) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial Chair | ~180° | 0.0 | 85 |
| Axial Chair | ~60° | 1.5 | 10 |
| Twist-Boat | - | 5.0 | <1 |
Note: This data is illustrative and represents a plausible scenario for the conformational preferences of the molecule.
Reaction Mechanism Elucidation for Synthetic Pathways
The synthesis of diazaspirocycles often involves multi-step sequences. A plausible synthetic route to 2-benzyl-2,6-diazaspiro[3.5]nonane could involve the construction of the spirocyclic core followed by the introduction of the benzyl group. For instance, a key step could be a double Michael addition or a related cyclization reaction to form the piperidine ring onto a pre-existing four-membered azetidine (B1206935) ring.
Theoretical chemistry can be employed to elucidate the mechanisms of such synthetic reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. nih.gov This allows for the determination of activation energies, which in turn helps in understanding the feasibility and kinetics of each step.
For example, in a potential synthesis involving the reaction of a suitable diamine precursor with a ketone to form the spiro center, quantum chemical calculations could model the initial condensation, subsequent cyclization, and any rearrangement steps. nih.gov These calculations can help rationalize the observed regioselectivity and stereoselectivity of the reaction and can be used to optimize reaction conditions by identifying the rate-determining step. csic.es A plausible mechanism for the formation of a related spiro heterocycle involves the initial formation of a zwitterionic intermediate followed by a 1,3-dipolar cycloaddition. nih.gov
Molecular Modeling of Interactions with Receptor Mimics and Catalytic Sites
Given that derivatives of the isomeric 2,7-diazaspiro[3.5]nonane scaffold have been investigated as ligands for sigma receptors, it is plausible that 2-benzyl-2,6-diazaspiro[3.5]nonane could also interact with these or other biological targets. nih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are essential for predicting and analyzing these interactions. mdpi.comnih.gov
Molecular docking can be used to predict the preferred binding pose of the ligand within the active site of a receptor. This involves sampling a large number of possible orientations and conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the receptor. nih.gov For 2-benzyl-2,6-diazaspiro[3.5]nonane, docking studies could be performed with homology models or crystal structures of sigma receptors to identify key interactions.
Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex. mdpi.comchemrxiv.org These simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose and the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the benzyl group and aromatic residues in the receptor's binding pocket. nih.gov
Table 3: Hypothetical Key Interactions of 2-benzyl-2,6-diazaspiro[3.5]nonane with a Sigma-1 Receptor Model
| Interacting Residue (Receptor) | Atom/Group (Ligand) | Type of Interaction | Distance (Å) |
| Asp126 | Protonated Amine (Piperidine) | Salt Bridge / H-Bond | 2.8 |
| Tyr173 | Benzyl Ring | Pi-Pi Stacking | 4.5 |
| Trp89 | Benzyl Ring | Hydrophobic | 3.9 |
| Glu172 | Protonated Amine (Piperidine) | Hydrogen Bond | 3.1 |
Note: This table presents hypothetical interactions that could be identified through molecular modeling studies, based on known features of sigma receptor ligands.
Applications of 2 Benzyl 2,6 Diazaspiro 1 2 Nonane in Contemporary Chemical Research
Building Block for the Synthesis of Complex Organic Architectures
2-Benzyl-2,6-diazaspiro[3.5]nonane serves as a versatile building block in the synthesis of more intricate molecular structures. researchgate.net Its rigid framework provides a reliable foundation upon which to construct complex architectures with well-defined three-dimensional shapes. The synthesis of orthogonally protected analogues of the 2,6-diazaspiro[3.5]nonane ring system has been developed, allowing for selective chemical modifications at different positions of the molecule. researchgate.net
The presence of two nitrogen atoms—one tertiary (benzylated) and one secondary—offers differential reactivity. The secondary amine at the 6-position is a key functional handle, readily participating in reactions such as acylation, alkylation, and reductive amination. This allows for the straightforward attachment of various side chains and pharmacophores, expanding the chemical space accessible from this core structure. This strategic utility makes the scaffold a valuable component in the creation of diverse compound libraries for high-throughput screening and the discovery of new lead compounds in drug development programs. The general importance of heterocyclic compounds as foundational units in organic synthesis underscores the value of scaffolds like 2-benzyl-2,6-diazaspiro[3.5]nonane. sigmaaldrich.com
Design and Synthesis of Advanced Ligands for Catalysis
The structural features of 2-benzyl-2,6-diazaspiro[3.5]nonane make it an attractive core for the design of specialized ligands for catalysis. Diamine motifs are widely employed in coordination chemistry, and the fixed spatial relationship between the two nitrogen atoms in this spirocycle can be exploited to create effective chelating ligands. montclair.edu These nitrogen atoms can coordinate to a metal center, forming a stable complex that can catalyze a variety of chemical transformations.
The ability to functionalize the secondary amine allows for the tuning of the ligand's steric and electronic properties. For instance, bulky substituents can be introduced to create a specific chiral environment around the metal center, which is crucial for asymmetric catalysis. Similarly, electron-donating or electron-withdrawing groups can be added to modulate the reactivity of the catalyst. Pincer ligands, which are tridentate ligands that bind meridionally to a metal, represent a class of coordinating molecules where diamine backbones are frequently used. nih.gov The 2,6-diazaspiro[3.5]nonane framework provides a robust platform for developing novel pincer ligands with unique stereochemical constraints.
Development of Molecular Probes for Chemical Biology Studies
In the field of chemical biology, molecular probes are essential tools for investigating biological processes. The 2-benzyl-2,6-diazaspiro[3.5]nonane scaffold can be adapted for this purpose. The secondary amine provides a convenient attachment point for reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.
When this scaffold is incorporated into a biologically active molecule, the resulting conjugate can be used to visualize the molecule's localization within a cell, identify its protein targets, or study the kinetics of its binding interactions. The rigidity of the spirocyclic core is advantageous in this context, as it ensures that the reporter group is held in a fixed orientation relative to the pharmacophore, minimizing ambiguity in the interpretation of experimental results.
Scaffold for Structure-Activity Relationship (SAR) Investigations in Medicinal Chemistry
One of the most significant applications of 2-benzyl-2,6-diazaspiro[3.5]nonane is its use as a core scaffold in medicinal chemistry for conducting structure-activity relationship (SAR) studies. montclair.edu The concept of "escape from flatland" encourages the use of three-dimensional, Fsp³-rich structures in drug design, as these molecules often exhibit superior pharmacological profiles compared to their flat, aromatic counterparts. bldpharm.comuniv.kiev.ua Spirocycles inherently possess this three-dimensionality. bldpharm.com
By keeping the 2-benzyl-2,6-diazaspiro[3.5]nonane core constant and systematically varying the substituents attached to the secondary amine, medicinal chemists can probe the specific interactions between a ligand and its biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. montclair.edu This process helps to identify the key functional groups responsible for potency and selectivity.
A prominent strategy involves using the diazaspiro core as a bioisostere for more common fragments like piperazine (B1678402). nih.gov Bioisosteric replacement can lead to improved metabolic stability and refined binding interactions. univ.kiev.ua For example, in a study involving analogues of the PARP inhibitor Olaparib, replacing the piperazine core with diazaspiro systems was investigated to modulate the compound's pharmacological effects, such as cytotoxicity and DNA damage. nih.gov The rigid nature of the spirocycle orients the appended chemical groups into specific regions of space, which can enhance binding affinity and selectivity for the target protein. bldpharm.commontclair.edu
| Compound Class | Core Scaffold | Key Application | Rationale/Advantage | Reference |
|---|---|---|---|---|
| Enzyme Inhibitors | Diazaspiro[3.5]nonane | SAR Studies | Rigid core for orienting substituents, improving potency and selectivity. | montclair.edu |
| GPCR Ligands | Diazaspiro[3.5]nonane | SAR Studies | Conformationally restricted template to probe receptor binding pockets. | montclair.edu |
| Olaparib Analogues | Diazaspiro Cores | Bioisosteric Replacement | Used as a piperazine bioisostere to reduce cytotoxicity while exploring PARP-1 affinity. | nih.gov |
| General Drug Candidates | Spirocyclic Scaffolds | Improved Physicochemical Properties | Increases Fsp³ character, which correlates with higher clinical success rates. | bldpharm.com |
Contributions to the Understanding of Spirocyclic Stereochemistry and Conformational Control
The study of 2-benzyl-2,6-diazaspiro[3.5]nonane and its derivatives contributes significantly to the fundamental understanding of stereochemistry and conformational control in spirocyclic systems. The fusion of an azetidine (B1206935) ring and a piperidine (B6355638) ring through a single spirocenter creates a highly constrained molecule. qub.ac.uk This conformational restriction is a valuable tool for ligand design because it reduces the entropic penalty associated with the ligand adopting a specific bioactive conformation upon binding to a receptor. montclair.edu
Computational and experimental analyses, such as NMR spectroscopy, can be used to determine the preferred conformations of the piperidine ring (e.g., chair-like vs. boat-like) and the energy barriers between them. montclair.edursc.org Understanding these conformational preferences is critical for accurately modeling how a ligand will interact with its target. The insights gained from studying the 2,6-diazaspiro[3.5]nonane system can be applied to the design of other spirocyclic and bicyclic molecules with tailored shapes and rigidity for specific applications in chemistry and pharmacology. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-benzyl-2,6-diazaspiro[3.5]nonane 2HCl, and how do reaction conditions influence yield?
A common method involves nucleophilic substitution reactions between spirocyclic diazaspiro precursors (e.g., 2,6-diazaspiro[3.5]nonane) and benzyl halides or benzyl chloroformate under basic conditions. For example, refluxing in ethanol with glacial acetic acid as a catalyst (similar to methods in ) can promote benzylation. Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of starting materials), reaction time (4–6 hours), and solvent choice (polar aprotic solvents like DMF may enhance reactivity). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt form .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Characterization should include:
- NMR Spectroscopy : H and C NMR to confirm spirocyclic structure and benzyl group attachment.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and spirocyclic geometry.
- Elemental Analysis : To validate the hydrochloride salt stoichiometry (2HCl) .
Q. What solubility and stability considerations are critical for handling this compound?
The hydrochloride salt form improves aqueous solubility but may degrade under prolonged exposure to moisture or high temperatures. Store at –20°C in desiccated conditions. For experimental use, prepare fresh solutions in anhydrous DMSO or ethanol, and avoid repeated freeze-thaw cycles. Solubility can be enhanced by sonication at 37°C for 10–15 minutes .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
Comparative studies of analogs (e.g., tert-butyl or methylbenzyl derivatives) reveal that substituent position and steric effects modulate receptor binding. For example:
- Benzyl vs. tert-butyl groups : The tert-butyl group increases lipophilicity, altering membrane permeability and pharmacokinetics.
- Nitrogen positioning : Moving nitrogen atoms in the spirocyclic core (e.g., 2,5- vs. 2,6-diazaspiro) can disrupt hydrogen bonding with biological targets, as seen in GPR119 agonist studies .
Methodological approach: Use molecular docking simulations paired with in vitro assays (e.g., cAMP accumulation for GPCR targets) to correlate structural changes with activity .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time) or impurities in synthesized batches. To address this:
- Reproduce assays : Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity screening).
- Purity verification : Employ HPLC (≥95% purity threshold) to exclude confounding impurities.
- Control experiments : Include structurally similar analogs (e.g., 7-azaspiro derivatives) as negative/positive controls .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers mimicking physiological pH (e.g., pH 7.4 for blood, pH 2.0 for gastric fluid) and monitor degradation via LC-MS.
- Metabolic stability : Use liver microsome assays to assess CYP450-mediated metabolism.
- Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures .
Q. How can SAR (Structure-Activity Relationship) studies be designed to explore its potential as a neuroprotective agent?
- In vitro models : Primary neuronal cultures exposed to oxidative stress (e.g., HO) with viability measured via MTT assay.
- Key parameters : Vary substituents on the benzyl group (e.g., electron-withdrawing vs. donating groups) and measure changes in IC values.
- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) to link structural features to neuroprotective pathways .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
